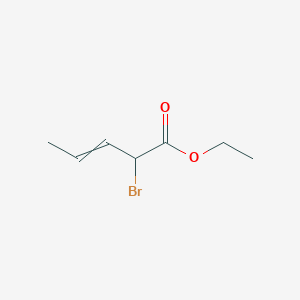![molecular formula C20H20N2O2 B12558156 4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile CAS No. 183741-78-8](/img/structure/B12558156.png)
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile is a complex organic compound that features an indole moiety linked to a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The diethoxymethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, have also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) and iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield primary amines.
Aplicaciones Científicas De Investigación
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-Cyanoindole: Another indole derivative with a nitrile group.
1H-Indazole: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile is unique due to the presence of both the diethoxymethyl and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler indole derivatives.
Propiedades
Número CAS |
183741-78-8 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[1-(diethoxymethyl)indol-2-yl]benzonitrile |
InChI |
InChI=1S/C20H20N2O2/c1-3-23-20(24-4-2)22-18-8-6-5-7-17(18)13-19(22)16-11-9-15(14-21)10-12-16/h5-13,20H,3-4H2,1-2H3 |
Clave InChI |
UOQLBGDUQIJZIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



